molecular formula C24H17BrO5 B12197597 benzyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

benzyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12197597
M. Wt: 465.3 g/mol
InChI Key: DNMMVLWGSXSASI-UUYOSTAYSA-N
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Description

Benzyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound featuring a benzofuran core, a bromobenzylidene moiety, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.

    Introduction of the Bromobenzylidene Moiety: The bromobenzylidene group is introduced via a condensation reaction between the benzofuran core and 2-bromobenzaldehyde under acidic or basic conditions.

    Esterification: The final step involves the esterification of the hydroxyl group with benzyl acetate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Hydroxylated benzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of benzyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl {[(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
  • Benzyl {1-[(2Z)-2-{3-[(2-bromobenzyl)oxy]benzylidene}hydrazino]-3-(1H-imidazol-4-yl)-1-oxo-2-propanyl}carbamate

Uniqueness

Benzyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is unique due to the presence of the bromobenzylidene moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H17BrO5

Molecular Weight

465.3 g/mol

IUPAC Name

benzyl 2-[[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C24H17BrO5/c25-20-9-5-4-8-17(20)12-22-24(27)19-11-10-18(13-21(19)30-22)28-15-23(26)29-14-16-6-2-1-3-7-16/h1-13H,14-15H2/b22-12-

InChI Key

DNMMVLWGSXSASI-UUYOSTAYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4Br)/O3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4Br)O3

Origin of Product

United States

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